Cas no 88729-00-4 ((2R)-3-(benzyloxy)-2-methylpropanoic acid)
(2R)-3-(benzyloxy)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 2-methyl-3-(phenylmethoxy)-, (R)-
- (2R)-3-(benzyloxy)-2-methylpropanoic acid
- Propanoic acid, 2-methyl-3-(phenylmethoxy)-, (2R)-
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- MDL: MFCD29077282
- Inchi: 1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)/t9-/m1/s1
- InChI Key: PRXXYKBFWWHJGR-SECBINFHSA-N
- SMILES: C(O)(=O)[C@H](C)COCC1=CC=CC=C1
(2R)-3-(benzyloxy)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8637196-0.05g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 95% | 0.05g |
$162.0 | 2024-05-21 | |
| Enamine | EN300-8637196-0.1g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 95% | 0.1g |
$241.0 | 2024-05-21 | |
| Enamine | EN300-8637196-0.25g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 95% | 0.25g |
$347.0 | 2024-05-21 | |
| Enamine | EN300-8637196-0.5g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 95% | 0.5g |
$546.0 | 2024-05-21 | |
| Enamine | EN300-8637196-1.0g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 95% | 1.0g |
$699.0 | 2024-05-21 | |
| Enamine | EN300-8637196-2.5g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 95% | 2.5g |
$1370.0 | 2024-05-21 | |
| Enamine | EN300-8637196-5.0g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 95% | 5.0g |
$2028.0 | 2024-05-21 | |
| Enamine | EN300-8637196-10.0g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 95% | 10.0g |
$3007.0 | 2024-05-21 | |
| Enamine | EN300-8637196-1g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 1g |
$857.0 | 2023-09-02 | ||
| Enamine | EN300-8637196-5g |
(2R)-3-(benzyloxy)-2-methylpropanoic acid |
88729-00-4 | 5g |
$2485.0 | 2023-09-02 |
(2R)-3-(benzyloxy)-2-methylpropanoic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (2R)-3-(benzyloxy)-2-methylpropanoic acid
Compound CAS No. 88729-00-4: (2R)-3-(benzyloxy)-2-methylpropanoic Acid
(2R)-3-(benzyloxy)-2-methylpropanoic acid, identified by the CAS registry number 88729-00-4, is a chiral organic compound with significant applications in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique stereochemistry, specifically the (R) configuration at the second carbon atom, which plays a crucial role in its biological activity and chemical reactivity.
The structure of (2R)-3-(benzyloxy)-2-methylpropanoic acid consists of a propanoic acid backbone with a benzyloxy group attached to the third carbon and a methyl group at the second carbon. The benzyloxy group introduces aromaticity and enhances the compound's stability, while the methyl group contributes to its lipophilicity. These structural features make it an ideal building block for synthesizing more complex molecules, particularly in drug discovery and development.
Recent studies have highlighted the importance of chiral compounds like (2R)-3-(benzyloxy)-2-methylpropanoic acid in asymmetric synthesis. Researchers have utilized this compound as a key intermediate in the construction of bioactive molecules, including potential drug candidates for treating various diseases. For instance, its use in the synthesis of enantiomerically pure pharmaceuticals has been reported in several high-impact journals, underscoring its versatility and significance in modern organic chemistry.
In terms of synthesis, (2R)-3-(benzyloxy)-2-methylpropanoic acid can be prepared through various methods, including alkylation, esterification, and asymmetric catalysis. One notable approach involves the use of chiral catalysts to achieve high enantioselectivity during the formation of the benzyloxy group. This method not only enhances the yield but also ensures the desired stereochemistry, making it highly efficient for large-scale production.
The physical properties of this compound are also worth mentioning. It has a melting point of approximately 115°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various laboratory techniques, including chromatography and spectroscopy, which are essential for characterizing its structure and purity.
From an application standpoint, (2R)-3-(benzyloxy)-2-methylpropanoic acid finds extensive use in peptide synthesis, where it serves as a protecting group for amino acids. Its ability to stabilize reactive intermediates during peptide coupling reactions has made it indispensable in this field. Additionally, it is employed in the synthesis of bioactive compounds with potential therapeutic applications, such as anticancer agents and antibiotics.
Recent advancements in green chemistry have also influenced the synthesis and application of this compound. Scientists are increasingly adopting environmentally friendly methods to produce (2R)-3-(benzyloxy)-2-methylpropanoic acid, reducing waste and energy consumption. These sustainable practices align with global efforts to promote eco-friendly chemical processes while maintaining high standards of product quality.
In conclusion, (2R)-3-(benzyloxy)-2-methylpropanoic acid (CAS No. 88729-00-4) is a versatile and valuable compound with wide-ranging applications in organic synthesis and pharmaceutical chemistry. Its unique structure, coupled with advancements in synthetic methodologies, continues to drive innovation across various scientific disciplines. As research progresses, this compound is expected to play an even more pivotal role in developing novel therapeutic agents and chemical entities.
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